2-Chloro-4-ethoxybenzo[d]oxazole
Description
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO2/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3 |
InChI Key |
NBSXKPHHMVDTQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
A common approach begins with 2-aminophenol or 2-hydroxyaniline derivatives substituted at the 4-position with an ethoxy group or a precursor that can be converted to ethoxy.
- Cyclization of 2-aminophenol derivatives with substituted benzoic acids or their derivatives under dehydrating conditions (e.g., phosphorus oxychloride or polyphosphoric acid) forms the benzo[d]oxazole core.
- For example, cyclization of 2-aminophenol with 4-ethoxybenzoic acid derivatives under acidic conditions yields 4-ethoxybenzo[d]oxazole intermediates.
Chlorination at the 2-Position
- Chlorination is typically achieved using reagents such as sulfur oxychloride (SOCl2) or other chlorinating agents under reflux conditions.
- A patent describes the chlorination of benzo[d]oxazole derivatives using sulfur oxychloride at reflux for extended periods (e.g., 22 hours) to obtain 2-chlorobenzo[d]oxazole derivatives with good yields.
- The reaction conditions are carefully controlled to avoid over-chlorination or side reactions.
Introduction of the Ethoxy Group at the 4-Position
- The ethoxy substituent can be introduced via nucleophilic substitution on a suitable leaving group at the 4-position or by using potassium ethyl xanthate in the presence of pyridine to effect ring closure and ethoxylation simultaneously.
- Alternatively, alkylation of hydroxy-substituted benzo[d]oxazoles with ethyl halides under basic conditions can install the ethoxy group.
Oxidation and Purification
- Oxidation steps may be required to convert intermediate thiophene ketones or other sulfur-containing intermediates to the final benzo[d]oxazole structure.
- Purification is typically performed by silica gel column chromatography to isolate the pure 2-chloro-4-ethoxybenzo[d]oxazole.
Representative Synthetic Route (Based on Patent CN104292179A)
| Step | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Reduction of 2-nitro-4-methylphenol to 2-amino-4-methylphenol | Standard reduction (e.g., catalytic hydrogenation) | Intermediate for cyclization |
| 2 | Cyclization with potassium ethyl xanthate in pyridine, reflux 3 h | 2-amino-4-methylphenol + potassium ethyl xanthate, pyridine | 9 g product after purification |
| 3 | Chlorination of 5-methyl benzo[d]oxazole-2-(3H)-thiophene ketone | Sulfur oxychloride, reflux 22 h | 7.2 g 2-chloro derivative obtained |
| 4 | Oxidation to 2-chlorobenzene[d]oxazole-5-formaldehyde | Methylene dichloride, tin anhydride, room temp 12 h | 2.9 g final product after chromatography |
This route highlights the use of ethyl xanthate for ethoxy group introduction and sulfur oxychloride for chlorination.
Alternative Synthetic Approaches
Cyclization of 2-Aminophenols with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Smiles Rearrangement for N-Substituted Benzoxazoles
- Activation of benzoxazole-2-thiol with chloroacetyl chloride followed by nucleophilic substitution and rearrangement can yield substituted benzoxazoles.
- This method is useful for introducing various substituents but may require optimization for ethoxy substitution.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Solvent | Notes |
|---|---|---|---|---|---|
| Reduction | Catalytic hydrogenation or chemical reduction | Room temp to reflux | 1-4 h | Ethanol or suitable solvent | Converts nitro to amino group |
| Cyclization | Potassium ethyl xanthate, pyridine | Reflux (~115°C) | 3 h | Pyridine | Introduces ethoxy group |
| Chlorination | Sulfur oxychloride (SOCl2) | Reflux (~80-100°C) | 22 h | SOCl2 (neat) | Chlorinates 2-position |
| Oxidation | Tin anhydride, methylene dichloride | Room temp | 12 h | CH2Cl2 | Final oxidation step |
| Purification | Silica gel chromatography | Ambient | - | Hexane/ethyl acetate | Isolates pure product |
Research Findings and Considerations
- The use of potassium ethyl xanthate is a key step for introducing the ethoxy group during ring closure, providing a direct route to 4-ethoxy substitution.
- Chlorination with sulfur oxychloride is effective but requires long reaction times and careful control to avoid side products.
- Alternative chlorination methods (e.g., using TCICA and thiourea) have been reported for related heterocycles but are less documented for benzo[d]oxazoles specifically.
- The synthetic route is scalable and amenable to purification by standard chromatographic techniques.
- Reaction yields vary but are generally moderate to good (50-80%) depending on step optimization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce an amino derivative, while oxidation can yield an oxazole derivative with additional functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-Chloro-4-ethoxybenzo[d]oxazole exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported as 15.21 µM and 20.50 µM, respectively, indicating moderate cytotoxicity compared to known anticancer agents like Sorafenib.
Mechanism of Action
The compound's mechanism involves several pathways:
- Enzyme Inhibition : It may inhibit kinases involved in cell proliferation.
- DNA Interaction : It can interact with DNA, potentially leading to cell cycle arrest.
- Quorum Sensing Interference : In microbial contexts, it disrupts bacterial communication pathways, affecting biofilm formation and virulence.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development. The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further research in the field of infectious diseases .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/ml |
| Escherichia coli | 62.5 µg/ml |
| Bacillus subtilis | 125 µg/ml |
| Pseudomonas aeruginosa | 62.5 µg/ml |
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural properties make it a valuable building block in the pharmaceutical industry for developing new drugs and materials .
Case Studies
Several case studies highlight the effectiveness and potential of this compound:
- Antimicrobial Efficacy Against Resistant Strains : A study showcased its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in combating resistant infections .
- Cancer Therapeutics Development : Research revealed that derivatives of this compound, through structural modifications, showed enhanced anticancer activity, emphasizing the importance of chemical diversity in drug design.
- Formulation Development : Investigations into formulation strategies incorporating this compound have demonstrated improved stability and bioavailability in drug delivery systems, enhancing therapeutic outcomes .
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. It can inhibit enzymes or proteins involved in disease pathways, such as DNA topoisomerases or protein kinases. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its biological activity .
Comparison with Similar Compounds
5-Methylbenzo[d]oxazole Derivatives
- Example Compounds : 12c, 12f, 12i, 12l, and 13c (IC50: 10.50–74.30 μM against cancer cell lines).
- Activity : Methyl groups at position 5 enhance anti-proliferative activity compared to unsubstituted derivatives. The electron-donating methyl group likely stabilizes the aromatic system and increases hydrophobic interactions with target proteins .
- Comparison : 2-Chloro-4-ethoxybenzo[d]oxazole differs in substituent positions (2-Cl, 4-OEt vs. 5-Me), which may alter electronic and steric profiles. The ethoxy group’s larger size could improve binding affinity but reduce metabolic stability compared to methyl.
5-Chlorobenzo[d]oxazole Derivatives
Unsubstituted Benzo[d]oxazole Derivatives
- Example Compounds : 12a, 12d, 12g, 12j, and 13a (IC50: 25.47–53.01 μM).
- Activity : Lower potency than methyl-substituted derivatives, highlighting the importance of substituents in optimizing bioactivity .
Functional Group Impact on Bioactivity
Amide vs. Diamide Derivatives
Terminal Hydrophobic Tail
- Example : Compound 12d (unsubstituted benzo[d]oxazole) showed moderate activity, but derivatives with hydrophobic tails (e.g., aryl or alkyl groups) exhibited improved potency due to enhanced lipophilicity .
- Comparison : The ethoxy group in this compound serves as a moderate hydrophobic tail, balancing solubility and membrane permeability.
Data Tables
Table 1: Comparative Bioactivity of Benzo[d]oxazole Derivatives
Q & A
Q. Table 1: Comparison of Conventional vs. Green Synthesis Methods
| Method | Conditions | Yield | Key Advantages |
|---|---|---|---|
| Robinson-Gabriel | Acidic dehydration (H₂SO₄, reflux) | 50-70% | Established protocol |
| Copper(II) Catalysis | RT, O₂ atmosphere, CH₃OH:H₂O | 75-90% | Mild conditions, no toxic reagents |
| Microwave-Assisted | Solvent-free, 100°C, 15 min | 85-95% | Rapid, energy-efficient |
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, splitting patterns in aromatic regions distinguish chloro and ethoxy groups .
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the oxazole ring geometry. Over 8,000 oxazole fragments in the Cambridge Structural Database (CSD) provide reference data for hydrogen-bonding interactions (e.g., oxazole N as H-bond acceptor) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isomers .
Advanced: How do green synthesis approaches address challenges in oxazole derivative preparation?
Methodological Answer:
Green methods minimize hazardous byproducts and energy consumption:
- Microwave/Ultrasound : Accelerate reaction kinetics (e.g., 15-minute synthesis vs. 18-hour reflux) .
- Ionic Liquids/Deep Eutectic Solvents : Enhance solubility and recyclability, reducing waste .
- Catalyst-Free Protocols : Eliminate metal contamination. For example, tafamidis precursor synthesis achieved 99% yield without catalysts .
Q. Key Data :
- Energy savings: 40-60% reduction with microwave vs. conventional heating .
- Solvent reduction: 80% less solvent in flow chemistry setups .
Advanced: What computational methods elucidate interactions between this compound and biological/nanoscale systems?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities in metal complexes (e.g., Pt(II)-benzoxazole interactions) .
- Molecular Dynamics (MD) : Simulates interactions with silver nanoparticles, revealing fluorescence quenching mechanisms via electron transfer .
- CSD Mining : Identifies preferred hydrogen-bonding motifs (e.g., oxazole N as acceptor in 52/52 cases), guiding crystallographic refinement .
Advanced: What biological targets are associated with oxazole derivatives, and how is structure-activity relationship (SAR) explored?
Methodological Answer:
Oxazole derivatives target:
- STAT3 and Microtubules : Disrupt cancer cell proliferation via protein-protein interaction inhibition .
- G-Quadruplex DNA : Stabilizes telomeric structures, inducing apoptosis .
SAR Strategies : - Substitution Patterns : Electron-withdrawing groups (e.g., Cl) enhance DNA intercalation, while ethoxy improves solubility .
- Fragment Splicing : Combines oxazole with thiazole or pyridine to optimize bioactivity .
Q. Table 2: Bioactivity of Selected Oxazole Derivatives
| Substituent | Target | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 4-Ethoxy, 2-Chloro | STAT3 | 0.45 | Phosphorylation inhibition |
| 5-Nitro | Topoisomerase II | 1.2 | DNA cleavage stabilization |
Advanced: How do researchers resolve contradictory data in reaction yields or bioactivity studies?
Methodological Answer:
- Reaction Replication : Vary catalysts (e.g., CuI vs. CuCl₂) and solvents (polar vs. nonpolar) to identify optimal conditions .
- Isomer Analysis : ¹H NMR quantifies thermodynamic stability of isomers (e.g., ΔG° = -8.2 kJ/mol for Pt(II) complex isomer A vs. B) .
- Biological Assays : Use orthogonal assays (e.g., cell viability + target-binding) to confirm specificity .
Advanced: How does this compound function in coordination chemistry?
Methodological Answer:
The compound acts as a bidentate ligand via oxazole N and ethoxy O. In Pt(II) complexes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
